N'-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group and a chlorobenzyl-piperazinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Methoxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- N’-(4-(Ethoxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-fluorobenzyl)-1-piperazinyl)acetohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxybenzylidene group provides a unique steric and electronic environment, while the chlorobenzyl-piperazinyl moiety enhances its potential interactions with biological targets. This combination makes it a valuable compound for various research applications and distinguishes it from similar compounds.
Properties
Molecular Formula |
C27H29ClN4O2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H29ClN4O2/c28-26-9-5-4-8-24(26)19-31-14-16-32(17-15-31)20-27(33)30-29-18-22-10-12-25(13-11-22)34-21-23-6-2-1-3-7-23/h1-13,18H,14-17,19-21H2,(H,30,33)/b29-18+ |
InChI Key |
PNSMCOURMJXJGH-RDRPBHBLSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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